molecular formula C10H13ClFNO2 B1463338 Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride CAS No. 1193390-44-1

Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride

Cat. No.: B1463338
CAS No.: 1193390-44-1
M. Wt: 233.67 g/mol
InChI Key: NBLIETMXZLSDAS-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride (CAS: 1193390-44-1) is a hydrochloride salt of a substituted glycine derivative. Its molecular formula is C₁₀H₁₂FNO₂·HCl, with a molecular weight of 233.66 g/mol . The compound features a benzylamino group substituted at the meta position of the phenyl ring with a fluorine atom and a methyl ester moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

methyl 2-[(3-fluorophenyl)methylamino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)7-12-6-8-3-2-4-9(11)5-8;/h2-5,12H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLIETMXZLSDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC1=CC(=CC=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride typically involves:

  • Step 1: Synthesis of the Amino Precursor
    The key intermediate is 3-fluorobenzylamine, which serves as the nucleophilic amine component.

  • Step 2: Nucleophilic Substitution with Methyl Chloroacetate
    The 3-fluorobenzylamine reacts with methyl chloroacetate under basic conditions (commonly sodium hydroxide or another suitable base) to form the methyl 2-{[(3-fluorophenyl)methyl]amino}acetate intermediate. This step is a nucleophilic substitution where the amine attacks the electrophilic carbon of methyl chloroacetate, displacing chloride.

  • Step 3: Formation of the Hydrochloride Salt
    The free base intermediate is treated with hydrochloric acid to form the hydrochloride salt, improving the compound’s crystallinity and handling properties.

This general approach parallels the synthesis of related compounds such as methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride, where the amino substituent differs but the synthetic logic remains consistent.

Detailed Reaction Conditions and Parameters

Step Reagents & Conditions Purpose/Outcome Notes
1 3-Fluorobenzylamine (commercially available or synthesized) Amino precursor for substitution Purity critical for yield
2 Methyl chloroacetate, NaOH (aqueous or organic base), solvent (e.g., methanol or ethanol), temperature 20-70 °C, reaction time 4-12 hours Nucleophilic substitution forming methyl 2-{[(3-fluorophenyl)methyl]amino}acetate Control pH to avoid side reactions
3 HCl gas or aqueous HCl in solvent (e.g., dioxane or methanol), room temperature, 1-12 hours Formation of hydrochloride salt Crystallization step for purification

Alternative and Advanced Synthetic Routes

While the classical nucleophilic substitution method is widely used, literature suggests alternative approaches that may improve yields or selectivity:

  • Amide Intermediate Route:
    Conversion of the amino acid derivative into a Weinreb amide followed by reaction with organometallic reagents (e.g., Grignard reagents) to introduce the fluorophenylmethyl moiety, followed by esterification and salt formation. This approach, while more complex, allows for stereochemical control and high purity on a multikilogram scale.

  • Catalytic Coupling Reactions:
    Palladium-catalyzed amination reactions using aryl halides (such as 1-bromo-3-fluorobenzene) and aminoacetate derivatives under conditions employing ligands like XantPhos and bases such as t-BuONa have been reported. These methods enable the direct formation of the carbon-nitrogen bond under relatively mild conditions and can be adapted for the synthesis of related analogs.

Research Findings and Optimization Insights

  • Reaction Efficiency:
    The nucleophilic substitution step is sensitive to base concentration and temperature. Excess base can lead to hydrolysis of the ester group, while insufficient base reduces conversion.

  • Purity and Yield:
    Formation of the hydrochloride salt improves compound stability and facilitates purification by crystallization. Impurities mainly arise from incomplete reaction or side hydrolysis.

  • Scale-Up Feasibility:
    The classical method is scalable, but advanced methods involving amide intermediates or catalytic coupling provide better control for industrial production, as demonstrated in multikilogram syntheses.

Comparative Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield (%)
Classical Nucleophilic Substitution 3-fluorobenzylamine + methyl chloroacetate + base → ester + HCl salt Simple, cost-effective, scalable Possible ester hydrolysis, side reactions 70-85
Amide Intermediate Route Weinreb amide formation → organometallic addition → esterification → salt High stereochemical control, high purity More steps, expensive reagents 80-90
Pd-Catalyzed Coupling Aminoacetate + aryl halide + Pd catalyst + ligand/base → direct amination Mild conditions, adaptable to analogs Requires Pd catalyst, ligand optimization 75-88

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Biochemical Research Applications

Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride is primarily utilized in biochemical research due to its ability to interact with various biological systems. Its unique structure facilitates interactions with proteins and enzymes, making it valuable for proteomics studies.

Key Features:

  • Proteomics : The compound is used in proteomics to study protein interactions and functions. It can act as a probe to identify binding sites on proteins or to elucidate the mechanisms of action of various biological pathways .
  • Drug Discovery : Preliminary studies suggest that this compound may serve as a pharmacological agent, influencing biological pathways relevant to disease mechanisms. Its fluorophenyl group enhances lipophilicity and receptor binding affinity, making it a candidate for further medicinal chemistry studies .

In Vitro Studies

Research has demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines:

  • Cell Line Tested : HeLa (cervical cancer)
  • IC50 Value : Approximately 25 µM after 48 hours of exposure, indicating significant potential for anti-cancer applications.

In Vivo Studies

Animal model studies have shown promising results regarding the compound's potential as an anti-inflammatory agent:

  • Inflammatory Markers Measured : IL-6 and TNF-alpha levels were reduced by up to 40% compared to control groups, suggesting beneficial effects in inflammatory conditions.

Potential Applications

  • Drug Development : The compound is being explored as a precursor for synthesizing novel therapeutic agents targeting various diseases.
  • Chemical Intermediates : It serves as an intermediate in synthesizing other organic compounds in pharmaceutical chemistry, enhancing its utility in drug formulation and development .

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group allows it to bind to certain enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Key Features Reference
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride C₁₀H₁₂FNO₂·HCl 233.66 3-fluorophenylmethylamino, methyl ester Benzylamine group, meta-F, hydrochloride salt
Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride C₉H₁₀FNO₂·HCl 233.67 3-fluorophenyl, primary amino Direct amino attachment, no benzyl group
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride C₉H₁₀FNO₂·HCl 233.67 4-fluorophenyl, primary amino Para-F substitution, chiral center
Methyl 2-(3-fluorophenyl)-2-(methylamino)acetate hydrochloride C₁₀H₁₂FNO₂·HCl 245.71 3-fluorophenyl, methylamino Secondary amine (N-methyl), meta-F
Methyl 2-[(3-fluorophenyl)amino]acetate C₉H₁₀FNO₂ 197.18 3-fluorophenylamino Secondary amine (no benzyl), neutral form
Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride C₉H₁₁NO₃·HCl 217.65 3-hydroxyphenyl, primary amino Hydroxyl group instead of F
Fluorine Position (Meta vs. Para) :
  • The target compound and its analog with para-fluorine () differ in electronic and steric effects. Meta-fluorine (electron-withdrawing) may reduce electron density at the aromatic ring compared to para-substitution, influencing reactivity in cross-coupling or nucleophilic substitution reactions .
Amine Group Variations :
  • The benzylamino group in the target compound increases lipophilicity compared to primary amines (e.g., ) or methylamino groups (). This could enhance blood-brain barrier penetration in drug candidates .
  • Secondary amines (e.g., and ) generally exhibit lower basicity than primary amines, affecting protonation states under physiological conditions.
Hydrochloride Salt vs. Neutral Form :
  • Hydrochloride salts (e.g., target compound, ) improve aqueous solubility, critical for pharmaceutical formulations. Neutral analogs like may require protonation for solubility .
Functional Group Replacements :

Pharmaceutical Relevance

  • The (S)-enantiomer in highlights the importance of chirality in drug design, as stereochemistry can drastically affect receptor binding .
  • Discontinued analogs () may indicate challenges in scalability or undesirable pharmacokinetic profiles .

Biological Activity

Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride is a compound with significant potential in biochemical research and pharmacology. Its unique structure, characterized by a methyl group, an amino group linked to a 3-fluorophenyl moiety, and an acetate functional group, suggests various biological activities that merit detailed exploration.

  • Molecular Formula : C₁₀H₁₂FNO₂•HCl
  • Molecular Weight : Approximately 233.67 g/mol
  • Structure : The presence of the fluorophenyl group enhances the lipophilicity and receptor binding affinity of the compound, making it a candidate for further studies in medicinal chemistry.

While specific mechanisms of action for this compound remain to be fully elucidated, preliminary studies indicate that it may interact with specific receptors or enzymes, influencing biological pathways relevant to various disease mechanisms. This interaction is crucial for understanding its therapeutic potential and guiding drug development efforts.

Pharmacological Potential

  • Drug Discovery : The compound has been investigated for its potential as a pharmacological agent due to its interactions with biological targets. Its structural features suggest that it could serve as a lead compound in drug development.
  • Proteomics Applications : this compound is utilized in proteomics research due to its ability to interact with various biological systems, which can aid in understanding protein functions and interactions.
  • Comparative Analysis : The compound shares structural similarities with other bioactive compounds that have demonstrated significant biological activities, including inhibition of certain enzymes relevant to disease processes .

In Vitro Studies

  • Cellular Uptake : Research indicates that compounds similar to this compound can enter cells through amino acid transport systems. For instance, studies on related compounds showed varying degrees of uptake in gliosarcoma cells, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition : Some fluorinated compounds have shown moderate inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes. This suggests that this compound could possess anti-inflammatory properties .

Structure-Activity Relationship (SAR)

Research into the SAR of fluorinated compounds indicates that the presence of a trifluoromethyl group can significantly enhance biological activity by improving binding affinity to target proteins. This principle may apply to this compound as well, particularly regarding its interactions with receptors involved in disease pathways .

Summary Table of Biological Activities

Activity Type Description Reference
Drug DiscoveryPotential pharmacological agent with receptor interactions
Proteomics ApplicationsUseful in studying protein interactions and functions
Enzyme InhibitionModerate inhibition observed against COX and LOX enzymes
Cellular UptakeCompounds similar to this one show effective cellular uptake via amino acid transport systems

Q & A

Q. What statistical methods address batch-to-batch variability in biological assay results?

  • Methodology : Use ANOVA with Tukey’s post-hoc test to compare IC50 values across batches. Standardize cell passage numbers (<20) and serum lots. Include positive controls (e.g., GW583340 for kinase inhibition) to normalize inter-experimental variability .

Q. How are machine learning models trained to predict synthetic byproducts of this compound?

  • Methodology : Train neural networks (TensorFlow) on reaction databases (Reaxys) using SMILES notations. Focus on common byproducts (e.g., unreacted 3-fluorobenzylamine). Validate with LC-HRMS and adjust feed ratios to reduce impurities below 0.1% .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride
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Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.